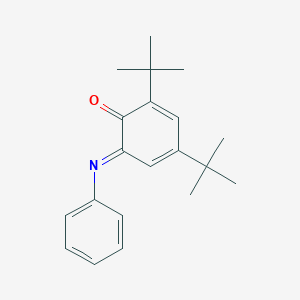![molecular formula C11H8Br2ClN B15161925 5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile CAS No. 671795-65-6](/img/structure/B15161925.png)
5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile is an organic compound with a complex structure that includes bromine, chlorine, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by nitrile formation and further functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the hazardous nature of bromine.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding carboxylic acids.
Scientific Research Applications
5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpropene: Shares the bromomethyl group but lacks the nitrile and chlorine functionalities.
5-Bromo-2-methyl-2-pentene: Similar bromine substitution but different overall structure.
(5-Bromo-2-methylphenyl)-(5-(4-fluorophenyl)-2-thienyl)methanone: Contains bromine and aromatic rings but differs in functional groups.
Properties
CAS No. |
671795-65-6 |
|---|---|
Molecular Formula |
C11H8Br2ClN |
Molecular Weight |
349.45 g/mol |
IUPAC Name |
5-bromo-2-[2-(bromomethyl)prop-2-enyl]-4-chlorobenzonitrile |
InChI |
InChI=1S/C11H8Br2ClN/c1-7(5-12)2-8-4-11(14)10(13)3-9(8)6-15/h3-4H,1-2,5H2 |
InChI Key |
GTCQUKJOWAXSSI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1C#N)Br)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium iodide](/img/structure/B15161852.png)
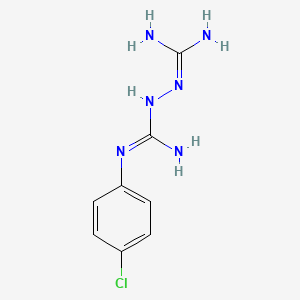
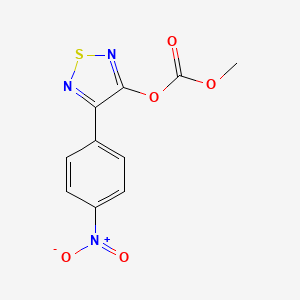
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)


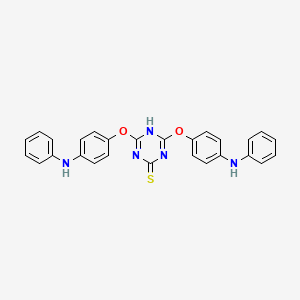
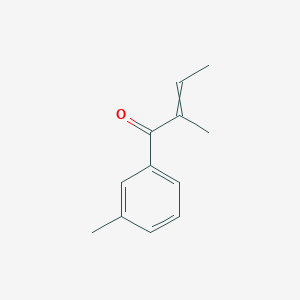
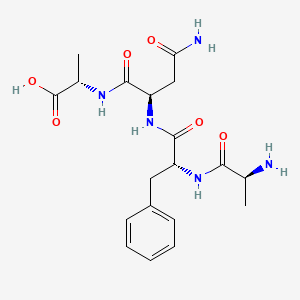
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
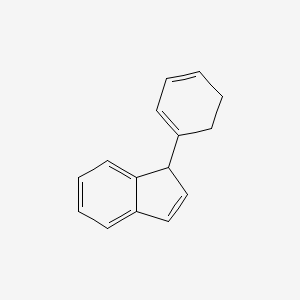
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
